molecular formula C23H17Cl3O2 B14333753 Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate CAS No. 106967-20-8

Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate

Cat. No.: B14333753
CAS No.: 106967-20-8
M. Wt: 431.7 g/mol
InChI Key: PJAMIMATQNYHJT-UHFFFAOYSA-N
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Description

Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H17Cl3O2. It is a derivative of methacrylate, which is commonly used in various chemical and industrial applications. This compound is characterized by the presence of three chlorophenyl groups attached to a central carbon atom, which is further connected to a methacrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with Tris(3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate can undergo oxidation reactions, particularly at the methacrylate moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the chlorophenyl groups, converting them to phenyl groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of Tris(phenyl)methyl 2-methylprop-2-enoate.

    Substitution: Formation of Tris(3-hydroxyphenyl)methyl 2-methylprop-2-enoate or Tris(3-aminophenyl)methyl 2-methylprop-2-enoate.

Scientific Research Applications

Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent chemical resistance and durability.

Mechanism of Action

The mechanism of action of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The presence of chlorophenyl groups enhances its ability to penetrate lipid bilayers, making it effective against various microorganisms. Additionally, the methacrylate moiety allows for polymerization reactions, which can be exploited in drug delivery and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
  • Tris(3-bromophenyl)methyl 2-methylprop-2-enoate
  • Tris(3-fluorophenyl)methyl 2-methylprop-2-enoate

Uniqueness

Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry. Additionally, the methacrylate moiety provides versatility in polymerization reactions, allowing for the creation of materials with tailored properties.

Properties

CAS No.

106967-20-8

Molecular Formula

C23H17Cl3O2

Molecular Weight

431.7 g/mol

IUPAC Name

tris(3-chlorophenyl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C23H17Cl3O2/c1-15(2)22(27)28-23(16-6-3-9-19(24)12-16,17-7-4-10-20(25)13-17)18-8-5-11-21(26)14-18/h3-14H,1H2,2H3

InChI Key

PJAMIMATQNYHJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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